5-Bromo-4-propoxypyridin-3-amine
CAS No.:
Cat. No.: VC17509502
Molecular Formula: C8H11BrN2O
Molecular Weight: 231.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11BrN2O |
|---|---|
| Molecular Weight | 231.09 g/mol |
| IUPAC Name | 5-bromo-4-propoxypyridin-3-amine |
| Standard InChI | InChI=1S/C8H11BrN2O/c1-2-3-12-8-6(9)4-11-5-7(8)10/h4-5H,2-3,10H2,1H3 |
| Standard InChI Key | QNMYGBLLZNXXNE-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=C(C=NC=C1N)Br |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
5-Bromo-4-propoxypyridin-3-amine (C₈H₁₁BrN₂O) consists of a pyridine ring substituted with:
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A bromine atom at the 5-position, imparting electrophilic reactivity.
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A propoxy group (-OCH₂CH₂CH₃) at the 4-position, influencing solubility and steric effects.
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An amine group (-NH₂) at the 3-position, enabling hydrogen bonding and nucleophilic interactions.
The molecular weight is calculated as 229.10 g/mol, with a bromine atom contributing significantly to its density, estimated at 1.8–2.0 g/cm³ based on analogs like 3-amino-5-bromo-4-pyridinol (density: 1.9 g/cm³) .
Spectroscopic Properties
While experimental spectra are unavailable, inferred characteristics include:
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UV-Vis Absorption: Expected absorption near 270–300 nm due to the aromatic pyridine core and bromine’s inductive effect .
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NMR Signals:
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¹H NMR: A singlet for the aromatic proton at the 2-position (δ 8.1–8.3 ppm), a triplet for propoxy methylene protons (δ 3.4–3.6 ppm), and a broad peak for the amine group (δ 5.0–5.5 ppm).
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¹³C NMR: Distinct signals for the pyridine carbons (C-2: ~150 ppm; C-5: ~110 ppm) and propoxy carbons (OCH₂: ~70 ppm) .
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Physicochemical Properties
Table 1 summarizes estimated properties compared to analogs:
The higher logP of 5-bromo-4-propoxypyridin-3-amine reflects increased hydrophobicity due to the propoxy group.
Synthesis and Reactivity
Bromination of Pyridine Precursors
A plausible route involves brominating 4-propoxypyridin-3-amine using N-bromosuccinimide (NBS) in acetone at 10°C, analogous to the synthesis of 2-amino-5-bromo-3-iodopyridine . The propoxy group directs bromination to the 5-position via electrophilic aromatic substitution.
Propoxylation of 3-Amino-5-bromo-4-hydroxypyridine
Starting from 3-amino-5-bromo-4-hydroxypyridine , propoxylation can be achieved via:
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Mitsunobu Reaction: Using triphenylphosphine, diethyl azodicarboxylate, and propanol.
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Nucleophilic Substitution: Reacting the hydroxyl group with propyl bromide in the presence of a base (e.g., K₂CO₃).
Reactivity Profile
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Nucleophilic Aromatic Substitution: The bromine atom at C-5 is susceptible to substitution by nucleophiles (e.g., amines, alkoxides).
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Oxidation: The amine group may oxidize to a nitro group under strong oxidizing conditions.
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Coordination Chemistry: The amine and pyridine nitrogen can act as ligands for transition metals (e.g., Pd, Cu) .
Applications in Pharmaceutical and Chemical Research
Pharmaceutical Intermediate
5-Bromo-4-propoxypyridin-3-amine serves as a precursor for:
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Kinase Inhibitors: The pyridine core is common in drugs targeting ATP-binding sites.
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Anticancer Agents: Bromine enhances lipophilicity, improving blood-brain barrier penetration .
Material Science
The compound’s aromaticity and substituents make it suitable for:
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Ligands in Catalysis: Facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).
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Coordination Polymers: Self-assembly with metal ions for porous materials .
Regulatory and Environmental Impact
Regulatory Status
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GHS Classification: Category 2 (skin irritation), Category 3 (acute toxicity).
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Transportation: Non-hazardous for air/ground transport under standard regulations .
Environmental Persistence
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